

Application Notes and Protocols for the Purification of Recombinant FsoE Protein

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Compound of Interest

Compound Name: *fsoE protein*

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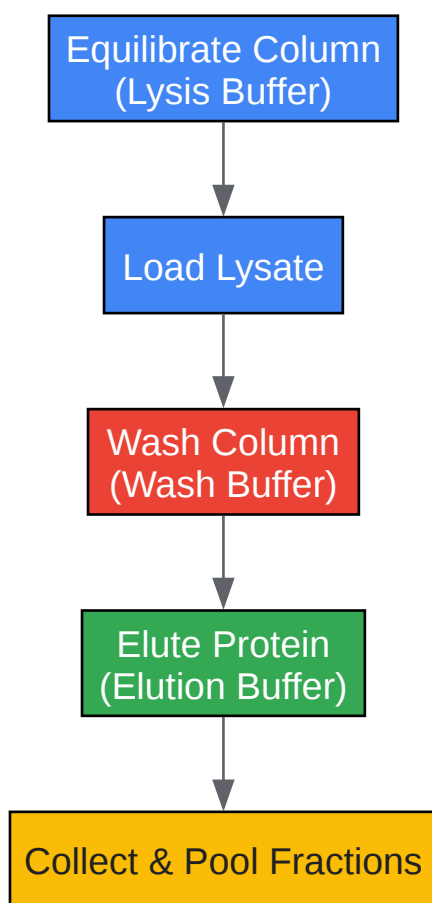
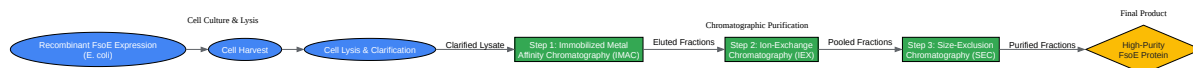
Introduction

The **FsoE protein** is a minor subunit of the F7(1) (fso) fimbriae in uropathogenic *Escherichia coli*.^[1] As a component of the fimbrial usher pathway, it plays a role in the biogenesis of these adhesive organelles, which are critical for bacterial colonization and infection. The availability of pure, recombinant FsoE is essential for structural and functional studies, inhibitor screening, and the development of novel anti-adhesion therapeutics to combat urinary tract infections.

This document provides a detailed, three-step chromatographic protocol for the purification of recombinant FsoE, assuming its expression as a fusion protein with a polyhistidine tag (His-tag). The protocol is designed to yield high-purity protein suitable for downstream applications.

Overall Purification Workflow

The purification strategy employs a multi-step approach to maximize purity. It begins with the capture of the His-tagged **FsoE protein** using immobilized metal affinity chromatography (IMAC). This is followed by an intermediate purification step using ion-exchange chromatography (IEX) to separate proteins based on charge. The final polishing step utilizes size-exclusion chromatography (SEC) to remove any remaining contaminants and protein aggregates.



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References

- 1. Functional analysis of the fsoC gene product of the F7(1) (fso) fimbrial gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
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